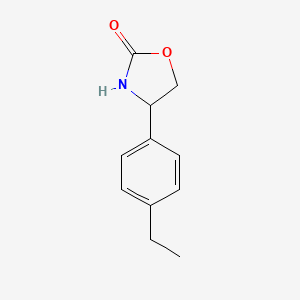

4-(4-Ethylphenyl)oxazolidin-2-one

CAS No.:

Cat. No.: VC18218474

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 4-(4-ethylphenyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)10-7-14-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13) |

| Standard InChI Key | JSVCBCJUCWTGAR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2COC(=O)N2 |

Introduction

Chemical Structure and Molecular Properties

Structural Analysis

The molecular structure of 4-(4-Ethylphenyl)oxazolidin-2-one (C₁₁H₁₃NO₂) consists of an oxazolidinone ring fused to a 4-ethylphenyl group. The oxazolidinone core comprises a five-membered ring with oxygen at the 1-position and nitrogen at the 3-position, while the 4-ethylphenyl substituent introduces steric bulk and lipophilicity. Key structural features include:

-

Molecular Formula: C₁₁H₁₃NO₂

-

Molecular Weight: 191.23 g/mol

-

IUPAC Name: 4-(4-ethylphenyl)-1,3-oxazolidin-2-one

The ethyl group at the para position of the phenyl ring modulates electronic properties through inductive effects, potentially enhancing metabolic stability compared to halogenated or nitro-substituted analogs .

Table 1: Comparative Molecular Data for Oxazolidinone Derivatives

Synthesis and Reaction Optimization

Synthetic Routes

While no explicit literature exists for 4-(4-Ethylphenyl)oxazolidin-2-one, its synthesis can be inferred from analogous oxazolidinone preparations. A plausible method involves the cyclization of 4-ethylphenylglycinol with diethyl carbonate under basic conditions, as demonstrated in the synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone :

General Procedure:

-

Reagents: 4-Ethylphenylglycinol, diethyl carbonate, potassium carbonate (K₂CO₃).

-

Conditions: Heating at 130–140°C under reflux, followed by distillation of ethanol byproduct.

-

Workup: Filtration of K₂CO₃, washing with saturated NaHCO₃, and crystallization from ethyl acetate/petroleum ether.

This method typically yields ~77–85% for phenyl analogs, suggesting comparable efficiency for the ethyl derivative .

Table 2: Reaction Conditions for Oxazolidinone Synthesis

| Compound | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-(+)-4-Phenyl-2-oxazolidinone | K₂CO₃ | 130–140 | 85 | |

| 4-(4-Bromothiophen-2-yl)oxazolidin-2-one | Not specified | Controlled | Not reported |

Stereochemical Considerations

The stereochemistry at the 4-position significantly influences biological activity. For example, (S)-enantiomers of 4-substituted oxazolidinones often exhibit enhanced potency due to optimized binding interactions . Enantioselective synthesis could employ chiral auxiliaries or catalysts, though this remains unexplored for the ethylphenyl variant.

Physicochemical Properties

Solubility and Stability

The ethyl group enhances lipophilicity compared to polar substituents (e.g., nitro or bromo groups), likely reducing aqueous solubility but improving membrane permeability. Predicted properties include:

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments.

Biological Activity and Mechanism

Enzyme Inhibition

Recent studies highlight 3-pyrimidin-4-yl-oxazolidin-2-ones as mutant IDH1 inhibitors, underscoring the scaffold’s versatility . The ethylphenyl group may confer metabolic stability by shielding labile sites from cytochrome P450 oxidation, a strategy employed in optimizing compound 19 from the PMC study .

Pharmacokinetic and Toxicological Considerations

Absorption and Metabolism

-

Bioavailability: The ethyl group may enhance oral absorption by increasing lipophilicity, as seen in fluorinated analogs .

-

Metabolism: Predicted hepatic oxidation of the ethyl side chain, yielding carboxylic acid derivatives.

Toxicity Profile

No specific data exist, but oxazolidinones generally exhibit myelosuppression and serotonin syndrome risks at high doses. Structural modifications (e.g., ethyl substitution) could mitigate these effects by altering tissue distribution.

Future Research Directions

-

Synthesis Optimization: Explore enantioselective routes and green chemistry approaches.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

-

Pharmacokinetic Studies: Assess bioavailability, brain penetration, and metabolic pathways in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume